![molecular formula C17H17NO4 B353027 3-[3-(2-méthoxyphénoxy)propyl]-1,3-benzoxazol-2(3H)-one CAS No. 838812-58-1](/img/structure/B353027.png)
3-[3-(2-méthoxyphénoxy)propyl]-1,3-benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one” is also known as Methocarbamol . It is a white to off-white solid and is used as a medication . It has the molecular formula C11H15NO5 .
Molecular Structure Analysis
The molecular structure of Methocarbamol can be represented as a 2D Mol file . The IUPAC Standard InChIKey for Methocarbamol is GNXFOGHNGIVQEH-UHFFFAOYSA-N .Mécanisme D'action
The mechanism of action of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one has anti-inflammatory and analgesic effects. It has been reported to reduce the production of prostaglandins, which are known to play a role in inflammation and pain. In addition, this compound has been shown to have anti-cancer and anti-viral activities. It has been reported to inhibit the growth of cancer cells and to have antiviral activity against the influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one in lab experiments is its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral activities, as well as its use as a fluorescent probe for detecting metal ions. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one. One direction is to further investigate its mechanism of action and its potential applications in medicine, materials science, and agriculture. Another direction is to develop more efficient and cost-effective methods for synthesizing this compound. In addition, future studies could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments and potential applications.
Méthodes De Synthèse
The synthesis of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one has been reported in the literature using different methods. One of the methods involves the reaction between 2-methoxyphenol and 3-bromo-1-propanol in the presence of sodium hydride to obtain 3-(2-methoxyphenoxy)propyl bromide. The bromide is then reacted with 2-aminophenol in the presence of potassium carbonate to obtain the final product. Another method involves the reaction between 2-methoxyphenol and 3-chloropropionyl chloride in the presence of triethylamine to obtain the intermediate, which is then reacted with 2-aminophenol in the presence of potassium carbonate to obtain the final product.
Applications De Recherche Scientifique
Recherche pharmaceutique : développement d’agents anticancéreux
Ce composé a montré un potentiel dans la recherche pharmaceutique, en particulier dans le développement d’agents anticancéreux. La structure des composés apparentés a été établie par analyse spectroscopique et des approches computationnelles, y compris l’amarrage moléculaire et la simulation MD, pour explorer leur puissance contre le cancer, tel que le cancer du sein . Par extension, « 3-[3-(2-méthoxyphénoxy)propyl]-1,3-benzoxazol-2(3H)-one » pourrait être synthétisé et testé pour son activité cytotoxique contre des lignées de cellules cancéreuses.
Synthèse organique : catalyse
En chimie organique, ce composé pourrait être utilisé dans l’étude de nouveaux protocoles catalytiques pour la synthèse de composés organiques. L’utilisation de composés apparentés dans les réactions d’addition de Michael aux chalcones a été documentée, ce qui constitue une étape clé dans la synthèse de composés bioactifs . Ceci suggère que notre composé d’intérêt pourrait servir de précurseur ou d’intermédiaire dans la synthèse de molécules pharmacologiquement actives.
Propriétés
IUPAC Name |
3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-20-15-9-4-5-10-16(15)21-12-6-11-18-13-7-2-3-8-14(13)22-17(18)19/h2-5,7-10H,6,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDYUTAFIGQNOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)

![N-(1-adamantyl)-4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzamide](/img/structure/B352955.png)
![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)
![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)
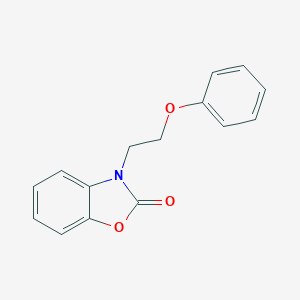
![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)
![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)
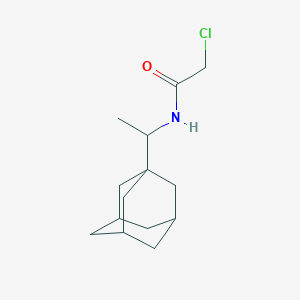
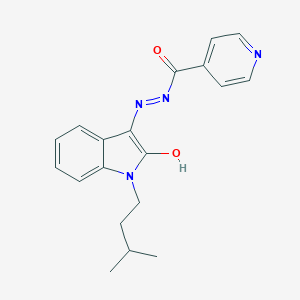
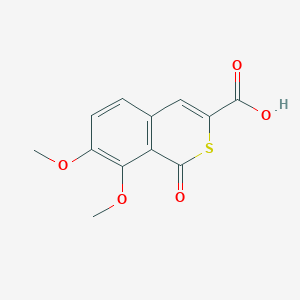
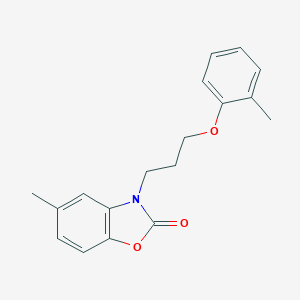
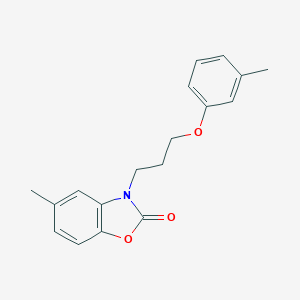
![3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352987.png)